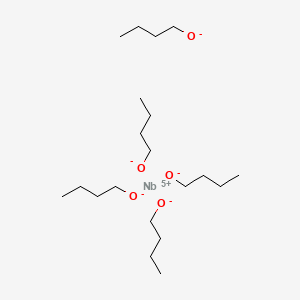

铌正丁醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

butan-1-olate;niobium(5+) is a chemical compound that combines 1-butanol, an organic alcohol, with niobium in a 5:1 ratio. This compound is known for its unique catalytic properties and finds applications in various fields such as organic synthesis, materials science, and nanotechnology.

科学研究应用

butan-1-olate;niobium(5+) is used in various scientific research applications, including:

Organic Synthesis: It serves as a catalyst in organic synthesis reactions.

Materials Science: It is used in the development of new materials with unique properties.

Nanotechnology: It finds applications in the synthesis of nanomaterials.

作用机制

Target of Action

It’s known that niobium-based compounds have been shown to be outstanding cathode materials for high-power batteries due to high li-diffusion rates through their crystal structures .

Mode of Action

Niobium n-butoxide, like other metal alkoxides, is highly susceptible to hydrolysis . In order to control the high moisture sensitivity, niobium ethoxide and niobium butoxide were chelated by bidentate ligands chloroacetic acid and dichloroacetic acid, in 1:1 and 1:2 molar ratios using dry toluene as a solvent . This interaction with its targets leads to changes in the compound’s structure and reactivity.

Biochemical Pathways

Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Pharmacokinetics

It’s known that the compound is highly reactive towards water .

Result of Action

The result of the action of niobium n-butoxide is the formation of niobium oxide nanoparticles . These nanoparticles have been shown to have versatile electrochemical properties, making them suitable for use in high-power batteries, catalyst materials for the production of fuels and chemicals from biomass sources, and electrochromic windows .

Action Environment

The action of niobium n-butoxide is influenced by environmental factors such as moisture and temperature . High reactivity towards water can be reduced by tailoring the niobium alkoxides with chloroacetic acid and dichloroacetic acid . The reaction temperature also influences the formation and growth of niobium oxide nanoparticles .

准备方法

Synthetic Routes and Reaction Conditions: 1-Butanol can be synthesized through several methods, including:

Hydrogenation of crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde.

Reppe synthesis: This involves the carbonylation of propene.

Hydrogenation of n-butyraldehyde: This is the dominant method and involves the hydroformylation of propene.

Industrial Production Methods: The industrial production of 1-butanol primarily involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene . This method is preferred due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions: butan-1-olate;niobium(5+) undergoes various chemical reactions, including:

Oxidation: 1-Butanol can be oxidized to butanal using oxidizing agents such as manganese (IV) oxide in sulfuric acid, nitric acid, chromic acid, or selenium dioxide.

Dehydration: 1-Butanol can be dehydrated to a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene) using catalysts like γ-Al2O3 at high temperatures (300-350 °C).

Common Reagents and Conditions:

Oxidizing agents: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.

Dehydration catalysts: γ-Al2O3.

Major Products:

Oxidation: Butanal.

Dehydration: Butenes (1-butene, cis-2-butene, and trans-2-butene).

相似化合物的比较

1-Butanol: A primary alcohol with similar chemical properties but without the catalytic properties of niobium.

2-Butanol: A secondary alcohol with different reactivity and physical properties compared to 1-butanol.

Tert-Butanol: A tertiary alcohol with distinct boiling points and reactivity compared to primary and secondary alcohols.

Uniqueness: butan-1-olate;niobium(5+) is unique due to its combination of 1-butanol and niobium, which imparts catalytic properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring efficient catalysis.

属性

CAS 编号 |

51030-47-8 |

|---|---|

分子式 |

C4H10NbO |

分子量 |

167.03 g/mol |

IUPAC 名称 |

butan-1-ol;niobium |

InChI |

InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3; |

InChI 键 |

GCXYGTYQHDSNHG-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] |

规范 SMILES |

CCCCO.[Nb] |

Key on ui other cas no. |

51030-47-8 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes niobium n-butoxide suitable for producing ultrafine niobium carbide/carbon fibers?

A: Niobium n-butoxide acts as a precursor in a sol-gel process alongside a carrier polymer like cellulose acetate or polyvinylpyrrolidone [, ]. This mixture forms niobia/carbon nonwoven textiles. Upon carbothermal reduction at high temperatures (1300 °C to 1700 °C), the niobium oxide within the fibers converts to niobium carbide, while the fiber structure remains intact. This process yields remarkably fine fibers, with an average diameter of just 65 ± 36 nm for niobium carbide/carbon (NbC/C) [, ]. The resulting material showcases a high specific surface area, reaching up to 450 m2 g-1 for titanium carbide/carbon (TiC/C), attributed to the porous carbon matrix encapsulating the niobium carbide nanocrystals [, ].

Q2: How does the synthesis process using niobium n-butoxide compare to those using other metal alkoxides?

A: The research [, ] employed a consistent sol-gel and carbothermal reduction approach for synthesizing ultrafine fibers from different metal alkoxides, including titanium butoxide and zirconium(IV) acetylacetonate, alongside niobium n-butoxide. This comparative study reveals that while all three alkoxides successfully yield ultrafine metal carbide/carbon fibers after reduction, the resulting fiber diameters differ. Notably, NbC/C fibers exhibit the smallest diameter (65 ± 36 nm), followed by TiC/C (122 ± 28 nm) and ZrC/C (294 ± 108 nm) [, ]. This suggests that the choice of metal alkoxide influences the final fiber morphology, paving the way for tailoring material properties based on specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)